molecular formula C12H10Cl2F3NO B1295118 N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 61219-95-2

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1295118
CAS No.: 61219-95-2
M. Wt: 312.11 g/mol
InChI Key: WWINJKYFUBEFBE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dichloroacetamide group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWINJKYFUBEFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210138
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61219-95-2
Record name 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61219-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
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Synthesis routes and methods

Procedure details

Twenty-three and eight tenths grams of N-allyl m-trifluoromethyl aniline hydrochloride was suspended in 200 ml. of methylene chloride, 21 g. of triethylamine was added and the mixture stirred in a water bath at room temperature while 15 g. of dichloroacetyl chloride was added dropwise. After stirring about 30 minutes, after addition was complete, the mixture was washed with dilute ~1% sodium hydroxide, dilute ~1% hydrochloric acid and water, separated and dried over magnesium sulfate and the solvent stripped under vacuum. The product was dissolved in ether and treated with 10 g. of 20% ethereal hydrochloric acid, the precipitate filtered off and the ether stripped under vacuum to give 25 g. of product, nD30 1.4740.
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